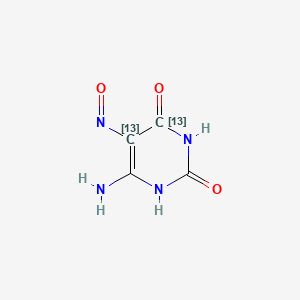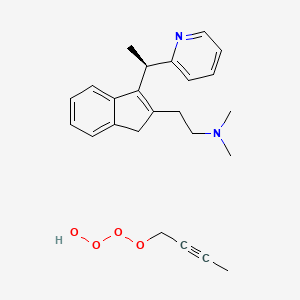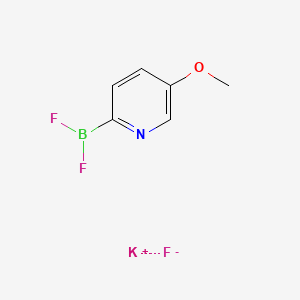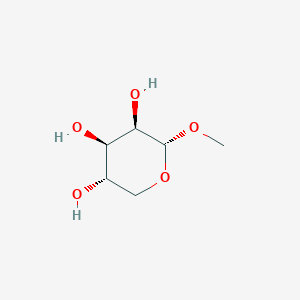![molecular formula C16H13ClF3NO2 B13853156 (S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylethynyl group, and a benzo[d][1,3]oxazin-2(4H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and specific catalysts such as nickel or iridium complexes . The reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 1,2-dihydroquinolines and 2,3-dihydropyrroles .
Aplicaciones Científicas De Investigación
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated thioethers: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated aromatic and alkyl compounds: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. The presence of the cyclopropylethynyl group adds to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C16H13ClF3NO2 |
|---|---|
Peso molecular |
343.73 g/mol |
Nombre IUPAC |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C16H13ClF3NO2/c1-8-9(2)13-11(7-12(8)17)15(16(18,19)20,23-14(22)21-13)6-5-10-3-4-10/h7,10H,3-4H2,1-2H3,(H,21,22)/t15-/m0/s1 |
Clave InChI |
XJQUXHPZKXWHSL-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1C)NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)Cl |
SMILES canónico |
CC1=C(C=C2C(=C1C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


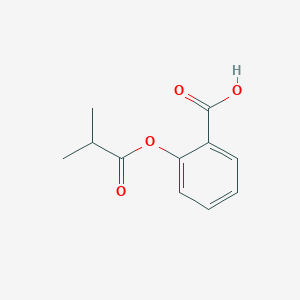
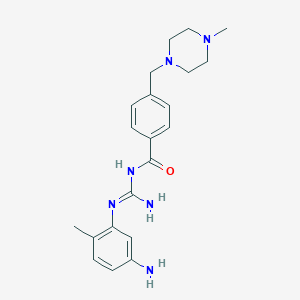
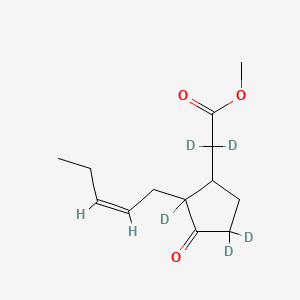
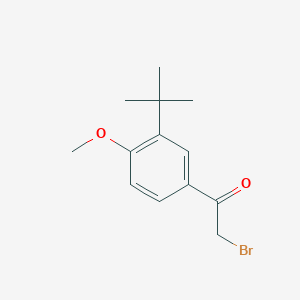
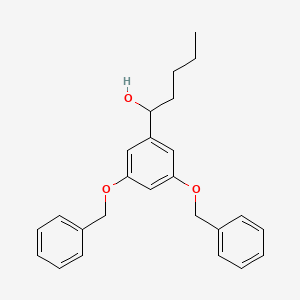
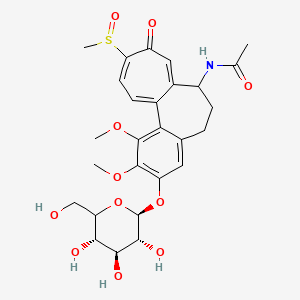
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
